2-Cyclopropoxy-5-methylpyridin-3-amine
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Overview
Description
2-Cyclopropoxy-5-methylpyridin-3-amine is a chemical compound with the molecular formula C₉H₁₂N₂O It is a pyridine derivative, characterized by a cyclopropoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with cyclopropylboronic acid to form the desired product . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki cross-coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, alternative methods such as direct amination of 2-cyclopropoxy-5-methylpyridine with ammonia or amines under high pressure and temperature conditions can be explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: N-bromosuccinimide, N-chlorosuccinimide, chloroform, and acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Cyclopropoxy-5-methylpyridin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) or other protein kinases, thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-methylpyridin-4-amine: Similar in structure but with the cyclopropoxy group at the 5-position and the amine group at the 4-position.
2-Cyclopropyloxy-5-methylpyridin-3-amine: A closely related compound with slight variations in the substituent positions.
Uniqueness
2-Cyclopropoxy-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-methylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-4-8(10)9(11-5-6)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
YLHHYOGMEOAIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OC2CC2)N |
Origin of Product |
United States |
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